molecular formula C15H16ClN3O3S B14367820 4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide CAS No. 90233-98-0

4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide

Cat. No.: B14367820
CAS No.: 90233-98-0
M. Wt: 353.8 g/mol
InChI Key: XWTSMUULNUXFNT-UHFFFAOYSA-N
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Description

4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a dimethylsulfamoyl group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with dimethylamine and sulfur dioxide. The reaction proceeds through a series of steps including nitration, reduction, and sulfonation. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of 4-chlorobenzoic acid followed by catalytic hydrogenation to reduce the nitro group to an amino group. The resulting amine is then reacted with dimethylsulfamoyl chloride under controlled conditions to yield the desired product. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(dimethylsulfamoyl)benzoic acid
  • 4-Chloro-3-(dimethylsulfamoyl)benzoyl chloride

Uniqueness

4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

90233-98-0

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

4-chloro-3-(dimethylsulfamoylamino)-N-phenylbenzamide

InChI

InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)18-14-10-11(8-9-13(14)16)15(20)17-12-6-4-3-5-7-12/h3-10,18H,1-2H3,(H,17,20)

InChI Key

XWTSMUULNUXFNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Cl

Origin of Product

United States

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